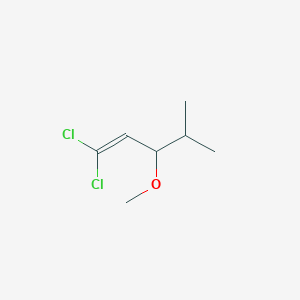
1,1-Dichloro-3-methoxy-4-methylpent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is an organic compound characterized by the presence of chlorine, methoxy, and methyl groups attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene typically involves the chlorination of 3-methoxy-4-methylpent-1-ene. This reaction can be carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,1-positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-3-methoxy-4-methylpent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Hydroxylated, alkoxylated, or aminated derivatives
Applications De Recherche Scientifique
1,1-Dichloro-3-methoxy-4-methylpent-1-ene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-3-methoxy-4-methylpent-1-ene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms, which can participate in various chemical reactions. The methoxy and methyl groups also influence the compound’s chemical behavior and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-3-methoxy-4-methylpentane
- 1,1-Dichloro-3-methoxy-4-methylbut-1-ene
- 1,1-Dichloro-3-methoxy-4-methylhex-1-ene
Uniqueness
1,1-Dichloro-3-methoxy-4-methylpent-1-ene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups on the same molecule allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
65696-61-9 |
|---|---|
Formule moléculaire |
C7H12Cl2O |
Poids moléculaire |
183.07 g/mol |
Nom IUPAC |
1,1-dichloro-3-methoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C7H12Cl2O/c1-5(2)6(10-3)4-7(8)9/h4-6H,1-3H3 |
Clé InChI |
CCIPLGYRESZDQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


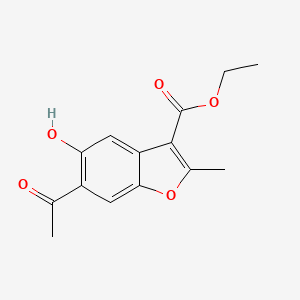
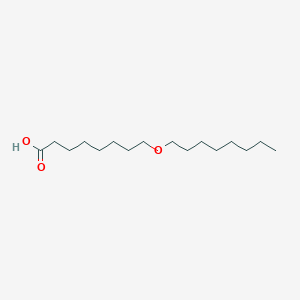
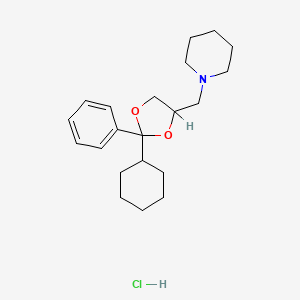
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
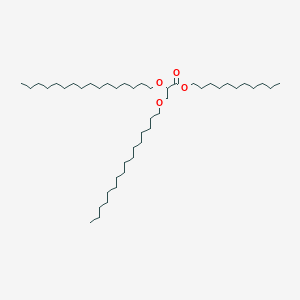


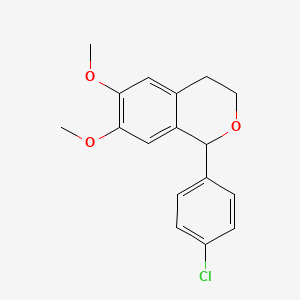
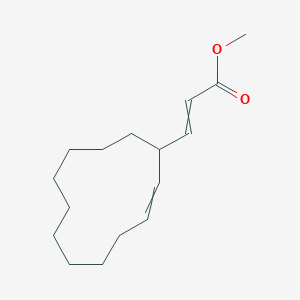
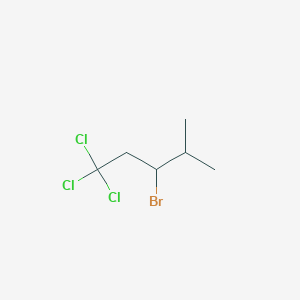
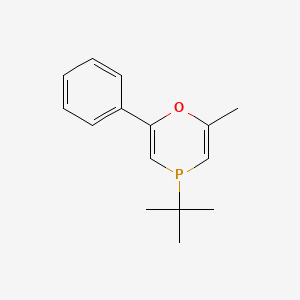
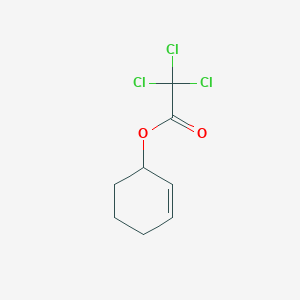
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)

